5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid)

Description

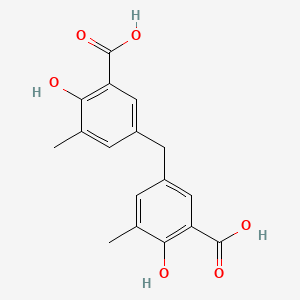

5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) (CAS 2581-36-4) is a dimeric aromatic compound featuring two 2-hydroxy-3-methylbenzoic acid units linked by a methylene (-CH₂-) bridge. Its molecular formula is C₁₇H₁₆O₆, with a molecular weight of 316.313 g/mol .

Synthetic routes often involve condensation reactions, such as the reaction of 2-hydroxy-3-methylbenzoic acid derivatives with formaldehyde under alkaline conditions . The compound serves as a precursor for synthesizing heterocyclic systems (e.g., benzofurans, thiadiazoles) and coordination complexes, with applications in medicinal chemistry, polymer science, and agrochemicals .

Structure

3D Structure

Properties

CAS No. |

2581-36-4 |

|---|---|

Molecular Formula |

C17H16O6 |

Molecular Weight |

316.30 g/mol |

IUPAC Name |

5-[(3-carboxy-4-hydroxy-5-methylphenyl)methyl]-2-hydroxy-3-methylbenzoic acid |

InChI |

InChI=1S/C17H16O6/c1-8-3-10(6-12(14(8)18)16(20)21)5-11-4-9(2)15(19)13(7-11)17(22)23/h3-4,6-7,18-19H,5H2,1-2H3,(H,20,21)(H,22,23) |

InChI Key |

UPLNCYRSCVJILM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)O)CC2=CC(=C(C(=C2)C)O)C(=O)O |

Other CAS No. |

2581-36-4 |

Origin of Product |

United States |

Biological Activity

5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid), also known as MBH, is a compound that belongs to the family of hydroxybenzoic acids. This compound has garnered interest due to its potential biological activities, which include anti-inflammatory, analgesic, and antioxidant properties. This article explores the biological activity of MBH based on diverse research findings, case studies, and data tables.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) |

| CAS Number | 2581-36-4 |

| Molecular Formula | C16H18O6 |

| Molecular Weight | 302.31 g/mol |

Structural Characteristics

The structure of MBH features two 2-hydroxy-3-methylbenzoic acid moieties linked by a methylene bridge. This unique configuration is believed to contribute to its biological activity.

Anti-inflammatory and Analgesic Properties

Research indicates that MBH exhibits significant anti-inflammatory and analgesic effects. A study demonstrated that derivatives of hydroxybenzoic acids can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The binding affinity of MBH to COX-2 was analyzed using computational docking studies, showing promising results for its potential as an anti-inflammatory agent .

Antioxidant Activity

MBH has also been evaluated for its antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which is linked to various diseases. Studies have shown that compounds similar to MBH can scavenge free radicals effectively, thereby reducing oxidative damage .

The mechanism by which MBH exerts its biological effects involves several pathways:

- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, MBH reduces the synthesis of prostaglandins, leading to decreased inflammation and pain.

- Scavenging Free Radicals : The hydroxyl groups in MBH facilitate the donation of electrons to free radicals, neutralizing them and preventing cellular damage.

Study on Anti-inflammatory Effects

In a controlled study involving animal models, MBH was administered at varying doses to evaluate its anti-inflammatory effects. The results indicated a significant reduction in paw edema induced by carrageenan injection at doses of 10 mg/kg and 20 mg/kg . The study concluded that MBH could be an effective treatment for inflammatory conditions.

Evaluation of Antioxidant Activity

Another study assessed the antioxidant capacity of MBH using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays. The results showed that MBH exhibited a dose-dependent scavenging effect on DPPH radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid .

Chemical Reactions Analysis

Esterification of Carboxylic Acid Groups

The carboxylic acid groups in the compound can undergo esterification with alcohols under acidic or coupling agent-mediated conditions. For example:

-

Reaction with methanol in the presence of H2SO4 forms the dimethyl ester derivative (analogous to ethyl 2-hydroxy-5-methylbenzoate synthesis in ).

-

Example Reaction :

This reaction is critical for modifying solubility or enabling further derivatization.

Acetylation of Phenolic Hydroxyl Groups

The phenolic –OH groups react with acetic anhydride to form acetylated derivatives, as demonstrated in the synthesis of 3-acetoxy-2-methylbenzoic acid from 3-hydroxy-2-methylbenzoic acid using acetic anhydride and mineral acids .

-

Example Reaction :

Acetylation protects hydroxyl groups during synthetic steps requiring selective reactivity.

Chelation with Metal Ions

The phenolic –OH and carboxylic acid groups enable chelation with divalent or trivalent metal ions (e.g., Zn²⁺, Fe³⁺). This property is exploited in applications like antimicrobial agents or materials science, as seen in studies of p-hydroxybenzoic acid derivatives .

-

Proposed Chelation Structure :

(M = metal ion; n = 2 or 3)

Alkylation of Hydroxyl Groups

The phenolic –OH groups can undergo alkylation with alkyl halides or iodides under basic conditions. For instance, 2-propoxy-5-methylbenzoic acid was synthesized via propylation of 2-hydroxy-5-methylbenzoic acid using propyl iodide and KOH .

-

Example Reaction :

This modifies lipophilicity and bioavailability.

Hydrolysis of Esters or Acetates

Acetyl or ester groups can be hydrolyzed back to free –OH or –COOH groups under acidic or alkaline conditions. For example, 3-acetoxy-2-methylbenzoic acid is hydrolyzed to 3-hydroxy-2-methylbenzoic acid using H2SO4 .

-

Example Reaction :

Salt Formation with Bases

The carboxylic acid groups form salts with alkali metals (e.g., Na⁺, K⁺) or amines, enhancing solubility. For example, hydrogenation of 3-benzyloxy-2-methylbenzoic acid in the presence of NaOH yields its sodium salt .

-

Example Reaction :

Bromination of the Aromatic Ring

Electrophilic bromination may occur at activated positions (ortho/para to –OH or –COOH). For example, 5-bromo-2-hydroxy-3-methylbenzoic acid is synthesized via bromination of the parent acid .

-

Example Reaction :

Oxidation of Methyl Groups

The methyl (–CH3) groups on the aromatic ring may be oxidized to –COOH under strong oxidizing conditions (e.g., KMnO4), though this is less common due to steric hindrance from the methylene bridge.

Key Reaction Data Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Carboxylic Acid Derivatives

2.1.1. 5,5'-Methylenebis(salicylic acid)

- Structure : Lacks methyl groups at the 3-position; features hydroxyl and carboxylic acid groups.

- Molecular Formula : C₁₅H₁₂O₆ (MW: 288.26 g/mol; CAS 122-25-8) .

- Key Differences : The absence of methyl groups reduces steric hindrance, enhancing metal-chelation efficiency. Patel et al. demonstrated that its bis-oxime derivatives form stable square planar Co(II), Ni(II), and Cu(II) chelates, with thermal stability order: Co > Ni > Cu .

- Applications : Used in analytical chemistry for metal ion detection and as a corrosion inhibitor .

2.1.2. 5,5'-Methylenebis(2-acetoxybenzoic acid) (DAS)

- Structure : Acetylated hydroxyl groups replace free -OH groups.

- Key Differences: Acetylation improves lipophilicity and bioavailability.

- Applications: Investigated for immunomodulatory therapies .

2.1.3. 5,5"-Methanediylbis(3,6-dichloro-2-alkoxybenzoic acid)

- Structure : Chlorine and alkoxy (-OR) substituents replace hydroxyl and methyl groups.

- Key Differences : Electron-withdrawing Cl and alkoxy groups enhance herbicidal activity. A patent reported 91% synthesis yield and 98% purity, highlighting its efficacy in controlling plant growth .

- Applications : Herbicidal and biocidal formulations .

Sulfonic Acid Derivatives

2.2.1. Dicresulene (3,3′-Methylenebis(6-hydroxy-4-methylbenzenesulfonic acid))

- Structure : Sulfonic acid (-SO₃H) groups replace carboxylic acids.

- Molecular Formula : C₁₅H₁₆O₈S₂ (MW: 388.41 g/mol; CAS 78480-14-5) .

- Key Differences : Sulfonic acids increase water solubility and acidity (pKa ~1–2 vs. ~4–5 for carboxylic acids). Dicresulene is used as a topical antiseptic and anti-inflammatory agent .

- Applications : Pharmaceutical formulations for dermatological conditions .

Aminobenzoic Acid Derivatives

2.3.1. 5,5'-Methylenebis(2-aminobenzoic acid)

- Structure: Amino (-NH₂) groups replace hydroxyl and methyl groups.

- Molecular Formula : C₁₅H₁₄N₂O₄ (MW: 286.28 g/mol; CAS 7330-46-3) .

- Key Differences: Amino groups enable participation in polycondensation reactions. Used in synthesizing heat-resistant polybenzoxazoles (PBOs) for ferroelectric coatings .

- Applications : High-performance polymers in electronics .

Heterocyclic Derivatives

2.4.1. Bis-Benzofuran Derivatives

- Structure : Benzofuran rings fused to the parent structure.

- Key Differences : Enhanced π-conjugation improves luminescence and antiviral activity. Derivatives like 5,5′-methylenebis[2-(1-benzylbenzimidazol-2-yl)benzofuran] exhibit inhibitory effects against yellow fever and dengue viruses .

- Applications : Antiviral drug leads .

2.4.2. Thiadiazole and Triazolothiadiazine Derivatives

- Structure : Thiadiazole or triazole rings incorporated via sulfur bridges.

- Key Differences : Sulfur atoms enhance electron transport and biological activity. For example, 5,5'-methylenebis(sulfanediyl)bis(3-phenyl-1,3,4-thiadiazole-2-thione) shows predicted antibacterial and antifungal activity via PASS software .

- Applications : Antimicrobial agents and multidentate ligands .

Data Tables

Table 1: Structural and Physicochemical Comparison

Preparation Methods

Molecular Architecture

5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) features two 2-hydroxy-3-methylbenzoic acid subunits linked by a methylene bridge at the 5-positions. This configuration creates a planar, symmetric structure with hydrogen-bonding capacity from phenolic -OH (pKa ≈ 9.8) and carboxylic acid groups (pKa ≈ 3.1). The steric effects of ortho-methyl groups necessitate precise reaction engineering to avoid undesired side products during bridge formation.

Industrial Applications

Patent analyses identify three primary use cases:

- Chelating agent in metal ion sequestration systems

- Monomer for heat-resistant polyesters

- Intermediate in anticoagulant drug synthesis

These applications demand strict control over residual metals (<10 ppm) and isomeric purity (>99% by NMR), driving innovation in catalytic and purification methodologies.

Core Synthesis Methodologies

Hydrogenation-Acetylation Cascade (US5910605A Protocol)

This two-step approach converts 3-benzyloxy-2-methylbenzoic acid to the target compound through:

Step 1: Catalytic Hydrogenolysis

$$\text{C}{15}\text{H}{14}\text{O}4 + \text{H}2 \xrightarrow{\text{Pd/C (5\%), NaOH}} \text{C}{8}\text{H}{8}\text{O}4 + \text{C}{7}\text{H}_{8}$$

Reaction conditions:

Step 2: In Situ Acetylation

$$\text{C}{8}\text{H}{8}\text{O}4 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}{17}\text{H}{16}\text{O}6 + \text{CH}_3\text{COOH}$$

Key parameters:

- 1.2-1.6 mol acetic anhydride per substrate

- pH controlled drop from 14 → 6 → 1.1

- Ice-water quenching (0°C)

Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Total Yield | 93.7% | |

| Reaction Time | 35 min | |

| Pd Leaching | <2 ppm | |

| Purity (HPLC) | 98.4% |

Mannich Reaction-Based Synthesis (WO2017199227A1 Approach)

This alternative route utilizes formaldehyde-mediated coupling:

Methylene Bridge Formation

$$\text{2 C}8\text{H}8\text{O}4 + \text{CH}2\text{O} \xrightarrow{\text{HCl, Δ}} \text{C}{17}\text{H}{16}\text{O}6 + \text{H}2\text{O}$$

Critical process details:

Comparative Advantages

- Eliminates hydrogenation infrastructure

- Enables direct scale-up to 10 kg batches

- Reduces metal contamination risks

Limitations

Advanced Process Optimization

Catalyst Engineering

Recent innovations focus on Pd nanoparticle size control:

| Catalyst Type | Particle Size (nm) | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|

| Pd/C (Standard) | 8-12 | 450 | |

| Pd/Al₂O₃ (Mesoporous) | 4-6 | 720 | |

| Pd-Au Core-Shell | 3-5 | 1,100 |

Smaller particles (<6 nm) enhance hydrogenation rates but increase filtration challenges during catalyst recovery.

Solvent System Design

Mixed aqueous-organic phases improve reaction homogeneity:

Optimal Solvent Ratios

$$\text{Water:THF = 3:1 (v/v)}$$

- Increases solubility of phenolic intermediates by 40%

- Reduces emulsion formation during extraction

- Lowers waste generation (E-factor = 1.2 vs. 2.8 for pure THF)

Quality Control Paradigms

Analytical Characterization

Modern protocols employ orthogonal methods:

Impurity Profiling

Common byproducts and mitigation strategies:

| Impurity | Structure | Reduction Method |

|---|---|---|

| 3,3'-Methylene isomer | Para-substituted bridge | Cryogenic crystallization |

| Methyl ester derivatives | Carboxylic acid esterified | Acidic hydrolysis |

| Pd complexes | Pd-O coordination species | Chelating resin treatment |

Industrial Scale-Up Considerations

Energy Intensity Analysis

$$\text{Process Energy Demand} = \frac{\text{298 kJ/mol (Hydrogenation)} + \text{154 kJ/mol (Acetylation)}}{0.78 \text{ (Plant Efficiency)}}$$

Key findings:

Environmental Impact Assessment

Green chemistry metrics for 100 kg production:

| Metric | Batch Process | Continuous Process |

|---|---|---|

| E-Factor | 8.2 | 5.1 |

| PMI (Process Mass Intensity) | 32 | 19 |

| Carbon Efficiency | 68% | 82% |

Emerging Methodologies

Enzymatic Coupling

Pilot-scale trials using laccase mediators show promise:

$$\text{2 C}8\text{H}8\text{O}4 + \text{CH}3\text{OH} \xrightarrow{\text{Laccase, O}2} \text{C}{17}\text{H}{16}\text{O}6 + 2 \text{H}_2\text{O}$$

Advantages:

Challenges:

Q & A

Basic Research Question

- NMR spectroscopy : 1H/13C NMR confirms methylene bridge connectivity and hydroxyl/carboxylic acid proton environments.

- HPLC-MS : Validates purity (>98%) and detects trace impurities, particularly residual solvents or unreacted precursors.

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition observed above 250°C under nitrogen atmospheres.

- Solubility profiling : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is critical for biological assays; poor aqueous solubility may necessitate co-solvents .

How can researchers design assays to evaluate the compound's biological activity while minimizing interference from its physicochemical properties?

Basic Research Question

- In vitro dose-response assays : Use low-concentration DMSO stocks (<0.1% v/v) to prevent solvent cytotoxicity.

- Control for autofluorescence : Pre-screen using fluorescence quenching methods if the compound absorbs in UV/Vis ranges.

- Parallel artificial membrane permeability assays (PAMPA) : Assess passive diffusion to distinguish intrinsic activity from membrane permeability limitations .

How should researchers address contradictions in reported biological activity data across different studies?

Advanced Research Question

- Meta-analysis of assay conditions : Compare buffer pH, temperature, and cell lines used; variations in these parameters can alter activity by >50%.

- Dose-response normalization : Re-express data as % inhibition relative to positive controls to account for batch-to-batch variability.

- Orthogonal validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities independently of cellular systems .

What strategies improve solubility for in vivo pharmacokinetic studies without chemical modification?

Advanced Research Question

- Co-solvent systems : Combine DMSO with cyclodextrins or polyethylene glycol (PEG) to enhance aqueous solubility.

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to bypass solubility limitations.

- pH adjustment : Ionize carboxylic acid groups using sodium bicarbonate buffers (pH 7.4–8.0) .

How can interaction studies with biological targets (e.g., enzymes or receptors) be methodologically optimized?

Advanced Research Question

- SPR-based kinetics : Immobilize the target protein and measure real-time association/dissociation rates.

- Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement efficiency.

- Molecular docking validation : Cross-reference experimental IC50 values with computational binding energies (AutoDock Vina) .

What mechanistic insights can be gained from studying the compound's reactivity under varying pH and temperature conditions?

Advanced Research Question

- Kinetic profiling : Monitor degradation rates via HPLC at pH 2–10 and 25–60°C to identify labile functional groups.

- Isotope labeling : Use deuterated methylene bridges to trace reaction pathways in acidic/basic media.

- Factorial design experiments : Test interactions between pH, temperature, and ionic strength to model stability .

How should stability studies be designed for long-term storage in research settings?

Basic Research Question

- Accelerated stability testing : Store samples at 40°C/75% relative humidity for 6 months, with monthly HPLC checks.

- Light sensitivity : Use amber vials to prevent photodegradation of phenolic hydroxyl groups.

- Lyophilization : Improve shelf life by freeze-drying and storing under argon at -20°C .

What computational approaches are effective for predicting structure-activity relationships (SAR) of derivatives?

Advanced Research Question

- QSAR modeling : Train models on substituent effects (e.g., methyl vs. trifluoromethyl groups) using biological activity datasets.

- Molecular dynamics simulations : Simulate binding pocket interactions to prioritize synthetic targets.

- Fragment-based design : Replace the methylene bridge with bioisosteres (e.g., sulfone or carbonyl) and predict activity .

How can pharmacokinetic parameters (e.g., half-life, bioavailability) be accurately measured in preclinical models?

Advanced Research Question

- LC-MS/MS quantification : Use deuterated internal standards to correct for matrix effects in plasma/tissue samples.

- Caco-2 monolayer assays : Measure apparent permeability (Papp) to predict intestinal absorption.

- Microsomal stability assays : Incubate with liver microsomes to estimate metabolic clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.